molecular formula C44H86NO8P B13826930 1-octadecanoyl-2-(9E-octadecenoyl)-sn-glycero-3-phosphocholine

1-octadecanoyl-2-(9E-octadecenoyl)-sn-glycero-3-phosphocholine

Cat. No.: B13826930
M. Wt: 788.1 g/mol
InChI Key: ATHVAWFAEPLPPQ-QPOMNCEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE is a phospholipid molecule that plays a crucial role in biological membranes. It is composed of a glycerol backbone linked to two fatty acids and a phosphocholine group. This compound is significant in various biological processes, including membrane structure and function, signaling pathways, and lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE typically involves the esterification of glycerol with octadecanoic acid (stearic acid) and cis-9-octadecenoic acid (oleic acid). The reaction is catalyzed by enzymes such as acyltransferases or through chemical methods using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, including microbial fermentation and enzymatic synthesis. These methods offer high specificity and yield, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and participates in signaling pathways by serving as a precursor for bioactive lipids. The compound’s effects are mediated through its interactions with specific lipid-binding proteins and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
  • 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol
  • 1-Octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1’-sn-glycerol)

Comparison: 1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE is unique due to its specific fatty acid composition, which imparts distinct biophysical properties to membranes. Compared to similar compounds, it has a higher degree of unsaturation, affecting membrane fluidity and interactions with proteins. This uniqueness makes it particularly valuable in studies of membrane dynamics and lipid-protein interactions .

Properties

Molecular Formula

C44H86NO8P

Molecular Weight

788.1 g/mol

IUPAC Name

[(2R)-3-octadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21+/t42-/m1/s1

InChI Key

ATHVAWFAEPLPPQ-QPOMNCEOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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